![molecular formula C10H15N3O2S B2963111 (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate CAS No. 324779-10-4](/img/structure/B2963111.png)
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate
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Description
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate is a chemical compound with a molecular formula of C11H16N4O2S. It is commonly known as DMAMCL or DMAMC. This compound is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Thiazolecarboxylic Acid Derivatives Synthesis
The synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives involves acylation, methylation, and subsequent conversion into esters. This process yields compounds like 2-dimethylaminoformimino derivatives, highlighting the versatility of thiazolecarboxylic acid derivatives in chemical synthesis (Dovlatyan et al., 2004).
Transformations into Substituted Pyridines
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives can be transformed with aromatic amines or monosubstituted hydrazines to yield 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's utility in creating structurally diverse pyridine derivatives (Albreht et al., 2009).
Antimicrobial Activity and 3D QSAR Analysis
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. This study also involved a structure-activity relationship analysis using 3D QSAR, providing insights into the molecular features contributing to antimicrobial efficacy (Desai et al., 2019).
properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-5-15-9(14)8-7(2)12-10(16-8)11-6-13(3)4/h6H,5H2,1-4H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYELCRSYGFBHOA-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)/N=C/N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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